molecular formula C9H15BrO3 B8464175 Ethyl 4-bromo-3-hydroxycyclohexanecarboxylate

Ethyl 4-bromo-3-hydroxycyclohexanecarboxylate

Cat. No. B8464175
M. Wt: 251.12 g/mol
InChI Key: SFJVFZZCDBFHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-3-hydroxycyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H15BrO3 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-bromo-3-hydroxycyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-3-hydroxycyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-bromo-3-hydroxycyclohexanecarboxylate

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

ethyl 4-bromo-3-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C9H15BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3

InChI Key

SFJVFZZCDBFHHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (17.8 g) in CH2Cl2 (350 mL) was added 40% HBr solution (120 mL). The biphasic mixture was stirred vigorously for 25 min, then was neutralized with aqueous NaHCO3 solution. The organic layer was collected and dried over MgSO4, then was concentrated in vacuo. The residue was diluted with toluene (120 mL), and para-toluene sulfonic acid (120 mg, 0.6 mmol) was added. The mixture was heated at 128° C. with azeotropic removal of water over 3.5 hours, then was concentrated in vacuo to afford 21 g of a brown residue, which was used in the next reaction without purification.
Quantity
17.8 g
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reactant
Reaction Step One
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120 mL
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350 mL
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0 (± 1) mol
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reactant
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120 mg
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reactant
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120 mL
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0 (± 1) mol
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solvent
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